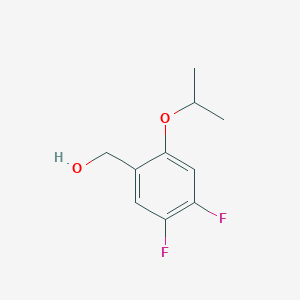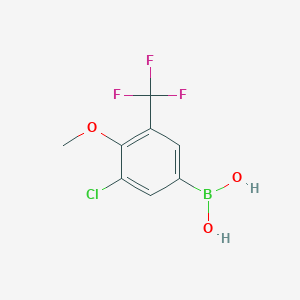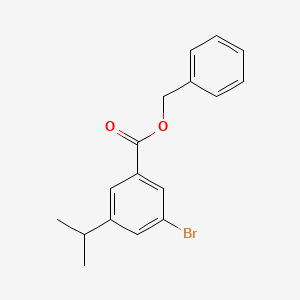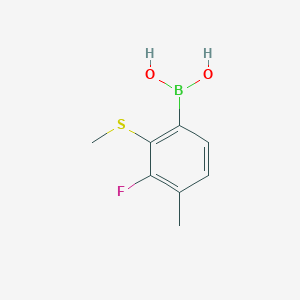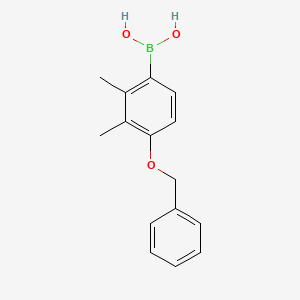
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H16BClF2O3 and a molecular weight of 304.53 g/mol . This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis . It is often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected biochemical pathway is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of diverse molecules with high enantioselectivity . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a similar class of compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of the boronic ester with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are crucial for the catalytic cycle, where the boronic ester undergoes transmetalation, oxidative addition, and reductive elimination steps to form the desired product .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic esters, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins, which can impact cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound binds to the palladium center, facilitating the transmetalation step where the boronic ester transfers its organic group to the palladium complex. This is followed by oxidative addition and reductive elimination steps, resulting in the formation of the biaryl product. The boronic ester moiety is crucial for these binding interactions and catalytic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but can undergo hydrolysis in aqueous environments, particularly at physiological pH. Over time, this hydrolysis can lead to the degradation of the boronic ester, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound’s stability is influenced by factors such as pH, temperature, and the presence of catalytic agents .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Boronic esters, in general, can exhibit dose-dependent effects, with higher doses potentially leading to toxicity. In animal models, it is crucial to determine the threshold dose that elicits the desired biochemical effects without causing adverse reactions. Toxicity studies are essential to establish safe dosage ranges and identify any potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis and interaction with enzymes. The compound can be metabolized by esterases, leading to the release of the boronic acid and pinacol components. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical reactions. The interaction with enzymes such as esterases and hydrolases is crucial for the compound’s metabolism and subsequent biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated by transport proteins. Once inside the cell, the boronic ester can localize to specific cellular compartments, depending on its interactions with binding proteins and other biomolecules. These interactions can affect the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, the boronic ester moiety can interact with proteins involved in cellular trafficking, influencing its localization to the cytoplasm, nucleus, or other organelles. These localization patterns can impact the compound’s activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Protodeboronation: Bases such as sodium hydroxide or acids like hydrochloric acid are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Protodeboronation: The major products are the corresponding hydrocarbons.
Aplicaciones Científicas De Investigación
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and drug candidates.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro, difluoro, and methoxy substituents.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar but lacks the chloro and difluoro substituents.
Uniqueness
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which impart distinct chemical properties and reactivity compared to other boronic esters .
Propiedades
IUPAC Name |
2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(18-5)9(15)11(17)10(7)16/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSLZNVTHCWFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


